5,8-Dimethylindolizine
Overview
Description
5,8-Dimethylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. The compound’s structure consists of a fused pyrrole and pyridine ring system with methyl groups at the 5 and 8 positions, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethylindolizine can be achieved through various methods. One common approach involves the cyclization of appropriate pyridine derivatives. For instance, the reaction of 2-methylpyridine with suitable reagents under specific conditions can lead to the formation of this compound . Another method involves the use of transition metal-catalyzed reactions, which have been shown to be effective in constructing the indolizine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethylindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the electron-rich nature of the indolizine ring system.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indolizine oxides, while reduction can produce reduced indolizine derivatives .
Scientific Research Applications
5,8-Dimethylindolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,8-Dimethylindolizine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Pyrrole: A simpler nitrogen-containing heterocycle that serves as a precursor for many indolizine derivatives.
Uniqueness: 5,8-Dimethylindolizine is unique due to its specific substitution pattern and the resulting chemical and biological properties. The presence of methyl groups at the 5 and 8 positions enhances its stability and reactivity compared to other indolizine derivatives .
Properties
IUPAC Name |
5,8-dimethylindolizine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-5-6-9(2)11-7-3-4-10(8)11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYZCTPSIWHYJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N2C1=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617999 | |
Record name | 5,8-Dimethylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20355-39-9 | |
Record name | 5,8-Dimethylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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